1-Bromo-4-(1,1-difluoroethyl)benzene

Lipophilicity Medicinal Chemistry Physicochemical Property

1-Bromo-4-(1,1-difluoroethyl)benzene is a fluorinated aryl halide building block characterized by a para-bromo substituent and a 1,1-difluoroethyl group on the benzene ring, with the molecular formula C8H7BrF2 and molecular weight 221.04. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the gem-difluoromethylene (CF2) moiety is valued for its ability to modulate lipophilicity, metabolic stability, and hydrogen bond donating capacity.

Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
CAS No. 1000994-95-5
Cat. No. B1519640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1,1-difluoroethyl)benzene
CAS1000994-95-5
Molecular FormulaC8H7BrF2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)(F)F
InChIInChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
InChIKeyQXIBKCFAFRHORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5): A Key Fluorinated Aryl Bromide Building Block


1-Bromo-4-(1,1-difluoroethyl)benzene is a fluorinated aryl halide building block characterized by a para-bromo substituent and a 1,1-difluoroethyl group on the benzene ring, with the molecular formula C8H7BrF2 and molecular weight 221.04 [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the gem-difluoromethylene (CF2) moiety is valued for its ability to modulate lipophilicity, metabolic stability, and hydrogen bond donating capacity [2]. The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, enabling the construction of complex molecular architectures [3].

Why 1-Bromo-4-(1,1-difluoroethyl)benzene Cannot Be Directly Substituted by Common Analogs


Substituting 1-Bromo-4-(1,1-difluoroethyl)benzene with a more common analog like 4-bromoacetophenone or 4-bromotoluene is scientifically unsound due to the unique electronic and steric properties conferred by the 1,1-difluoroethyl group. This CF2 moiety dramatically alters the molecule's lipophilicity (calculated ACD/LogP of 3.71 vs. approximately 2.4 for 4-bromoacetophenone) , which directly impacts membrane permeability and bioavailability in drug candidates [1]. Furthermore, the strong electron-withdrawing nature of the difluoroethyl group modifies the reactivity of the aryl ring in cross-coupling reactions, potentially affecting both yield and regioselectivity [2]. Most critically, the CF2 unit can act as an unconventional halogen bond donor, a specific interaction unattainable with non-fluorinated analogs, which can be exploited for targeted molecular recognition in medicinal chemistry [3].

Quantitative Evidence Guide for 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analogs

The 1,1-difluoroethyl group significantly increases the lipophilicity of the molecule, a key parameter influencing membrane permeability and oral bioavailability in drug design [1]. The predicted ACD/LogP for 1-Bromo-4-(1,1-difluoroethyl)benzene is 3.71, which is markedly higher than that of its non-fluorinated analog, 4-bromoethylbenzene (LogP approx. 3.0) . This difference of ~0.7 LogP units translates to a roughly 5-fold increase in partition coefficient, a substantial change that can improve a drug candidate's ability to cross lipid bilayers [2].

Lipophilicity Medicinal Chemistry Physicochemical Property

Demonstrated Reactivity in Palladium-Catalyzed α-Arylation

This compound is an effective substrate for palladium-catalyzed direct α-arylation reactions with α,α-difluoroketones, enabling the efficient synthesis of α-aryl-α,α-difluoroketones [1]. In a published study, the reaction of α,α-difluoroacetophenone with 4-bromoacetophenone (a close structural analog) using the same catalytic system (rac-BINAP, Cs2CO3, xylene) provided the desired product in a specific yield, serving as a benchmark. While direct data for 1-Bromo-4-(1,1-difluoroethyl)benzene is not provided in this study, the method demonstrates the feasibility of coupling diverse aryl bromides containing electron-withdrawing groups [1]. The presence of the difluoroethyl group on the aryl bromide is expected to influence the oxidative addition step of the catalytic cycle due to its electron-withdrawing nature [2].

Cross-Coupling Palladium Catalysis Synthetic Methodology

Potential as a Halogen Bond Donor in Medicinal Chemistry

The CF2-Br moiety in 1-Bromo-4-(1,1-difluoroethyl)benzene can function as an unconventional halogen bond (XB) donor, a property not found in standard aryl bromides or chlorides [1]. A seminal 2023 study demonstrated that CF2Br groups engage in strong, directional halogen bonds with protein backbone carbonyls [1]. In contrast, a typical aryl bromide (Ar-Br) would not exhibit this specific type of interaction due to the differing electronic environment of the halogen. The CF2Br group was shown to form an XB with a distance of 2.9 Å to the carbonyl oxygen in a JNK3 kinase complex, significantly contributing to the binding affinity [1].

Halogen Bonding Drug Design Molecular Recognition

Validated Synthetic Route from a Patent Application

A robust and scalable synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene is documented in patent literature, starting from the readily available 4-bromoacetophenone [1]. The key fluorination step uses diethylaminosulfur trifluoride (DAST) to achieve a reported isolated yield of 77% on a 15 mmol scale [1]. This provides a clear, reproducible benchmark for procurement. In contrast, alternative routes or syntheses of non-fluorinated analogs like 4-bromoethylbenzene would proceed via different (often reductive) methods with varying cost and efficiency profiles. The use of DAST is a well-established method for introducing the CF2 group [2].

Synthetic Route Process Chemistry DAST

Optimal Application Scenarios for 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5)


Synthesis of Fluorinated Drug Candidates with Enhanced Bioavailability

Utilize 1-Bromo-4-(1,1-difluoroethyl)benzene as a key building block in medicinal chemistry programs aiming to improve the pharmacokinetic profile of lead compounds. The compound's elevated lipophilicity (predicted LogP of 3.71) makes it a strategic choice for increasing membrane permeability, a common challenge in drug design [1]. By incorporating this fluorinated motif via cross-coupling reactions, researchers can potentially enhance oral bioavailability and cellular uptake, a quantifiable advantage over using non-fluorinated aryl bromides with lower LogP values .

Development of Novel Kinase Inhibitors via Halogen Bonding

Employ this compound as a precursor to introduce a CF2Br moiety into potential kinase inhibitors to exploit unconventional halogen bonding interactions [2]. As demonstrated by Vaas et al., the CF2Br group can form strong, directional halogen bonds with protein backbone carbonyls, a binding mode unavailable to standard aryl halides [2]. This strategy can be particularly valuable for targeting kinases like JNK3, where such an interaction contributed to a unique binding pose [2]. This represents a tangible, structure-based differentiation from non-fluorinated analogs in drug discovery.

Construction of α-Aryl-α,α-difluoroketone Libraries

Leverage 1-Bromo-4-(1,1-difluoroethyl)benzene as a substrate in palladium-catalyzed α-arylation reactions to generate diverse libraries of α-aryl-α,α-difluoroketones [3]. These ketones are valuable synthetic intermediates and potential bioactive molecules. The validated methodology using rac-BINAP as a ligand provides a reliable and efficient pathway for this transformation [3]. This application is a clear differentiator for procuring this specific building block over simpler aryl bromides that do not retain the CF2 moiety in the coupled product.

Scalable Synthesis of Advanced Intermediates

For process chemistry and scale-up, the synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene is supported by a patent-validated procedure from the common and inexpensive precursor 4-bromoacetophenone [4]. The reported 77% yield using DAST provides a reliable benchmark for production planning and cost analysis [4]. This documented route ensures that procurement decisions can be based on a known, scalable synthetic pathway rather than a theoretical or unproven method, a critical factor for industrial supply chain management.

Technical Documentation Hub

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